Dimethyl 4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with a propoxyphenyl group and two ester groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the reaction would involve 4-propoxybenzaldehyde, dimethyl acetoacetate, and ammonium acetate under reflux conditions in ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the Hantzsch synthesis for large-scale production. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the propoxy group with the nucleophile.
Scientific Research Applications
Dimethyl 4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, particularly in the context of cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of Dimethyl 4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, dihydropyridine derivatives are known to interact with calcium channels, modulating their activity. This interaction can lead to various physiological effects, including vasodilation and reduced blood pressure. The exact molecular pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Another dihydropyridine derivative with similar therapeutic applications.
Felodipine: A dihydropyridine derivative used in the treatment of hypertension.
Uniqueness
Dimethyl 4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other dihydropyridine derivatives. Its propoxyphenyl group and ester functionalities may influence its reactivity and interaction with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
dimethyl 4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-4-9-24-13-7-5-12(6-8-13)16-14(17(20)22-2)10-19-11-15(16)18(21)23-3/h5-8,10-11,16,19H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZICCMAJSMAQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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